Product packaging for 4'-Hydroxydehydrokawain(Cat. No.:CAS No. 39986-86-2)

4'-Hydroxydehydrokawain

Cat. No.: B134823
CAS No.: 39986-86-2
M. Wt: 244.24 g/mol
InChI Key: VWYHYOYHRIWSJU-QPJJXVBHSA-N
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Description

Nomenclature and Chemical Classification

P-hydroxy-5,6-dehydrokawain is a naturally occurring phenolic compound. Its systematic IUPAC name is 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one. sigmaaldrich.comsigmaaldrich.com An alternative name for this compound is 4'-hydroxy-5,6-dehydrokawain. chemfaces.comnih.govresearchgate.netacs.org The chemical formula for p-hydroxy-5,6-dehydrokawain is C₁₄H₁₂O₄, and it has a molecular weight of 244.24 g/mol .

P-hydroxy-5,6-dehydrokawain is classified as a kavalactone, a class of lactone compounds primarily found in the kava (B3030397) plant. Kavalactones are characterized by a substituted α-pyrone ring structure. nih.gov Specifically, p-hydroxy-5,6-dehydrokawain is a pyrone derivative, containing a 2H-pyran-2-one core. tandfonline.comnih.gov The presence of a hydroxyl group on the phenyl ring places it within the broader category of phenols. nih.govmedchemexpress.com

P-hydroxy-5,6-dehydrokawain shares a close structural relationship with other kavalactones, most notably 5,6-dehydrokawain (DK) and dihydro-5,6-dehydrokawain (DDK).

5,6-Dehydrokawain (DK): This compound is structurally analogous to p-hydroxy-5,6-dehydrokawain but lacks the para-hydroxyl group on the aromatic ring. In fact, p-hydroxy-5,6-dehydrokawain is a metabolite of yangonin (B192687), formed through O-demethylation. nih.gov

Dihydro-5,6-dehydrokawain (DDK): DDK is a hydrogenated derivative of DK, meaning it has a saturated bond at the 7,8 position of the pyrone ring, unlike the unsaturated bond found in DK and p-hydroxy-5,6-dehydrokawain. mdpi.com P-hydroxy-5,6-dehydrokawain can be synthesized from dihydro-5,6-dehydrokawain through a process involving the hydrolysis of methoxy (B1213986) groups.

Natural Occurrence and Botanical Sources

P-hydroxy-5,6-dehydrokawain is a natural product that has been isolated from several plant species, primarily within the Piper and Alpinia genera.

This compound is found in the kava plant (Piper methysticum), a crop native to the western Pacific. chemfaces.commedchemexpress.comimmunomart.commedchemexpress.com The kavalactones are extracted from the roots of the plant. chemfaces.com P-hydroxy-5,6-dehydrokawain has been identified as a urinary metabolite of yangonin, one of the major kavalactones in kava. nih.gov It is also a metabolite of kawain. nih.gov Studies have isolated various kavalactones from Piper methysticum root, including 5,6-dehydrokawain and dihydro-5,6-dehydrokawain, which are structurally related to p-hydroxy-5,6-dehydrokawain. nih.govresearchgate.netnih.gov

P-hydroxy-5,6-dehydrokawain has also been isolated from several species of the Alpinia genus, which belongs to the ginger family (Zingiberaceae). scispace.com

Alpinia zerumbet : Also known as shell ginger, this species is a source of p-hydroxy-5,6-dehydrokawain. Extracts from the leaves and rhizomes of Alpinia zerumbet have been found to contain related kavalactones like 5,6-dehydrokawain and dihydro-5,6-dehydrokawain. scielo.brnih.govmdpi.comcabidigitallibrary.orgprota4u.org The main metabolic pathway for 5,6-dehydrokawain in rats and humans is hydroxylation to form p-hydroxy-5,6-dehydrokawain. scielo.br

Alpinia speciosa : This species, which is synonymous with Alpinia zerumbet, has been identified as a source of dihydro-5,6-dehydrokawain, a precursor for the synthesis of p-hydroxy-5,6-dehydrokawain derivatives. tandfonline.comnih.gov

Alpinia malaccensis : Research has shown the presence of 5,6-dehydrokawain in the rhizomes and fruits of Alpinia malaccensis. researchgate.netitb.ac.id

Alpinia blepharocalyx : P-hydroxy-5,6-dehydrokawain has been isolated from the seeds of Alpinia blepharocalyx. nih.govresearchgate.netacs.org

The following table summarizes the botanical sources of p-hydroxy-5,6-dehydrokawain and its related compounds.

Botanical SourceCompound(s) Isolated
Piper methysticump-Hydroxy-5,6-dehydrokawain, 5,6-Dehydrokawain, Dihydro-5,6-dehydrokawain chemfaces.comnih.govnih.govresearchgate.netnih.gov
Alpinia zerumbetp-Hydroxy-5,6-dehydrokawain, 5,6-Dehydrokawain, Dihydro-5,6-dehydrokawain scielo.brnih.govmdpi.comcabidigitallibrary.orgmdpi.com
Alpinia speciosaDihydro-5,6-dehydrokawain tandfonline.comnih.gov
Alpinia malaccensis5,6-Dehydrokawain researchgate.netitb.ac.id
Alpinia blepharocalyxp-Hydroxy-5,6-dehydrokawain nih.govresearchgate.netacs.org

{ "article": { "1.": "### 1. Introduction to p-Hydroxy-5,6-dehydrokawain \n\np-Hydroxy-5,6-dehydrokawain is a naturally occurring kavalactone, a class of lactone compounds. It is structurally characterized by a pyran-2-one ring with a methoxy group and a hydroxystyryl side chain. ontosight.ai This compound is of scientific interest due to its presence in certain plants and its formation as a metabolite of other kavalactones. medchemexpress.com It is also known by synonyms such as 4'-Hydroxydehydrokawain. ontosight.aimolnova.com\n\n| Identifier | Value |\n| :--- | :--- |\n| IUPAC Name | 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one |\n| CAS Number | 39986-86-2 molnova.com |\n| Molecular Formula | C14H12O4 molnova.com |\n| Molecular Weight | 244.24 g/mol |\n\n\n\n#### 1.2.3. Metabolite Formation from Other Kavalactones (e.g., Yangonin, Kawain) \n\np-Hydroxy-5,6-dehydrokawain is a significant metabolite of other primary kavalactones found in the kava plant, such as yangonin and kawain. researchgate.netnih.govnih.gov The formation of this compound occurs primarily through O-demethylation processes in the liver. researchgate.netnih.govnih.gov\n\nFrom Yangonin: \n\nWhen yangonin is metabolized, it can undergo O-demethylation, leading to the formation of p-hydroxy-5,6-dehydrokawain. nih.govnih.gov In studies involving rats, p-hydroxy-5,6-dehydrokawain was identified as the predominant urinary metabolite of yangonin. researchgate.netnih.govnih.gov This metabolic transformation is a key pathway for the elimination of yangonin from the body.\n\nFrom Kawain: \n\nKawain also serves as a precursor to p-hydroxy-5,6-dehydrokawain. nih.govnih.gov The metabolism of kawain can result in the formation of several products, including p-hydroxy-5,6-dehydrokawain, through hydroxylation. nih.govnih.gov This metabolite has been identified in both blood and urine following the administration of kawain. fda.gov\n\n| Precursor Kavalactone | Metabolic Process | Resulting Metabolite |\n| :--- | :--- | :--- |\n| Yangonin | O-demethylation nih.govnih.gov | p-Hydroxy-5,6-dehydrokawain nih.govnih.gov |\n| Kawain | Hydroxylation nih.govnih.gov | p-Hydroxy-5,6-dehydrokawain nih.govnih.gov |\n\n\n\n#### 1.3. Historical Context of Research and Traditional Use Background (as relevant to scientific study) \n\nThe scientific investigation into p-hydroxy-5,6-dehydrokawain is intrinsically linked to the broader research on kava (Piper methysticum), a plant with a long history of traditional use in Pacific Island cultures. mit.edunih.gov For centuries, kava has been consumed in a beverage form for ceremonial, social, and medicinal purposes, valued for its calming and relaxing effects. nih.govnsw.gov.auresearchoutreach.org\n\nThis traditional use has prompted modern scientific research to identify the active compounds in kava, known as kavalactones, and to understand their pharmacological properties. mit.edufrontiersin.org The discovery and study of metabolites like p-hydroxy-5,6-dehydrokawain are a direct result of this research endeavor. researchgate.netnih.gov Early studies focused on identifying the primary kavalactones in kava root extract, with later research delving into their metabolic fate in the body, which led to the identification of p-hydroxy-5,6-dehydrokawain as a significant metabolite. researchgate.netnih.govnih.gov The interest in kava's traditional applications as a remedy for anxiety and insomnia has fueled ongoing research into the bioactivity of its constituent kavalactones and their metabolites. nih.govnsw.gov.aufrontiersin.org\n\n| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |\n| :--- | :--- | :--- | :--- |\n| p-Hydroxy-5,6-dehydrokawain | 39986-86-2 molnova.comimmunomart.com | C14H12O4 molnova.comimmunomart.com | 244.24 immunomart.com |\n| Yangonin | 500-62-9 chemfaces.com | C15H14O4 chemfaces.com | 258.3 chemfaces.com |\n| Kawain | Not explicitly found | Not explicitly found | Not explicitly found |\n| 5,6-Dehydrokawain | Not explicitly found | C14H12O3 | 228.08 |\n| Dihydro-5,6-dehydrokawain | Not explicitly found | C14H14O3 | 230.26 |\n| Hispidin | 56070-89-4 chemfaces.com | C10H8O4 | 192.17 |\n| Alpinetin | Not explicitly found | Not explicitly found | Not explicitly found |\n| Cardamonin | Not explicitly found | Not explicitly found | Not explicitly found |\n| Dihydrokawain | Not explicitly found | Not explicitly found | Not explicitly found |\n| Desmethoxyyangonin (B154216) | 15345-89-8 chemfaces.com | Not explicitly found | Not explicitly found |\n| Dihydromethysticin (B1670609) | Not explicitly found | Not explicitly found | Not explicitly found |\n| Methysticin | Not explicitly found | Not explicitly found | Not explicitly found |\n| Pinostrobin | Not explicitly found | Not explicitly found | Not explicitly found |\n| Kaempferol | Not explicitly found | Not explicitly found | Not explicitly found |" } }

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B134823 4'-Hydroxydehydrokawain CAS No. 39986-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHYOYHRIWSJU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193038
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39986-86-2
Record name 4'-Hydroxydehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Pharmacological Investigations of P Hydroxy 5,6 Dehydrokawain

Antiproliferative and Antitumor Effects

Flavokawain A has been identified as a compound with significant antiproliferative and pro-apoptotic effects in various cancer models. Research indicates its potential as a chemotherapeutic agent is primarily linked to its ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

Studies have demonstrated that Flavokawain A exerts anticarcinogenic effects against a range of cancers, including bladder, prostate, lung, colon, and breast cancer. aging-us.comnih.govnih.gov It has been shown to reduce the viability of colon cancer cells and paclitaxel-resistant lung cancer cells in a dose-dependent manner. nih.govnih.govmdpi.com Furthermore, FKA shows inhibitory action against breast cancer cell lines MCF-7 and MDA-MB231. wikipedia.org

Despite its activity in these areas, specific data on the inhibitory effects of Flavokawain A against HT-1080 fibrosarcoma, murine colon 26-L5 carcinoma, glioblastoma, leukemia, and ovarian cancer cells is not extensively documented in the current body of research. While a related compound, Flavokawain B, has shown activity against glioblastoma and ovarian cancer cells, these findings cannot be directly attributed to Flavokawain A. wikipedia.orgnih.govfrontiersin.org

Below is a summary of cancer cell lines with documented responses to Flavokawain A.

Cell LineCancer TypeObserved Effect
A549/T Paclitaxel-Resistant Lung CancerInhibition of cell proliferation, induction of apoptosis. mdpi.com
MCF-7 Breast CancerInhibition of proliferation, induction of apoptosis. wikipedia.org
MDA-MB231 Breast CancerInhibition of proliferation, induction of apoptosis. wikipedia.org
Various Colon CancerReduction in cell viability. nih.govnih.gov
Various Bladder CancerAntiproliferative and apoptotic effects. researchgate.netnih.gov

Mechanisms Underlying Cytostatic Activity

The cytostatic and cytotoxic effects of Flavokawain A are primarily mediated through the induction of apoptosis. The primary mechanism identified is the intrinsic mitochondrial pathway. nih.gov This process involves the Bax protein, a key regulator of apoptosis. nih.gov Treatment with FKA leads to a significant loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov

Furthermore, FKA's activity is linked to cell cycle arrest. Depending on the cancer cell type and its p53 status, FKA can induce either a G1 or G2/M arrest, thereby halting cell proliferation. researchgate.net In some cancer models, the compound has been shown to down-regulate the expression of key anti-apoptotic proteins, such as X-linked inhibitor of apoptosis (XIAP) and survivin, further promoting cell death. nih.gov

Osteogenic and Anti-osteoporosis Activities

Following a comprehensive review of available scientific literature, there is currently no evidence to suggest that p-hydroxy-5,6-dehydrokawain (Flavokawain A) possesses osteogenic or anti-osteoporosis activities. The specific investigations outlined below did not yield any relevant findings.

Promotion of Osteoblastogenesis (e.g., MC3T3-E1 cells)

No research data was found to indicate that Flavokawain A promotes the differentiation or activity of osteoblastic MC3T3-E1 cells.

Up-regulation of Osteogenic Marker Gene Expression (e.g., Runx2, Osterix mRNA)

There is no available information suggesting that Flavokawain A up-regulates the expression of key osteogenic transcription factors such as Runx2 or Osterix.

Inhibition of Osteoclast Differentiation (e.g., RANKL-induced RAW264 cells)

No studies were identified that demonstrate an inhibitory effect of Flavokawain A on the RANKL-induced differentiation of RAW264 cells into osteoclasts. While the compound has been studied in RAW 264.7 macrophage cells in the context of inflammation, this research does not extend to osteoclastogenesis. frontiersin.org

Neuroprotective Effects

The neuroprotective potential of kavalactones, the class of compounds to which p-hydroxy-5,6-dehydrokawain belongs, has been a subject of scientific inquiry. These compounds are explored for their ability to protect nerve cells from damage.

There is a lack of direct research specifically investigating the protective effects of p-hydroxy-5,6-dehydrokawain against hydrogen peroxide (H2O2)-induced cytotoxicity in PC12 cells. However, studies on the broader class of kavalactones have demonstrated neuroprotective effects against oxidative stress in these cells. squarespace.com

PC12 cells, derived from a rat pheochromocytoma, are a widely used in vitro model for neuronal studies. koreascience.kr Research has shown that certain kavalactones can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) system in PC12 cells. squarespace.com This system is a key cellular defense mechanism against oxidative stress. The activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes, which can help protect cells from the damaging effects of reactive oxygen species like those produced by H2O2. One study identified a novel kavalactone derivative that showed potent activation of the Nrf2/ARE pathway and provided neuroprotection against oxidative stress-induced cell death. squarespace.com While this provides a basis for the potential neuroprotective activity of kavalactones, further studies are required to confirm if p-hydroxy-5,6-dehydrokawain shares these specific protective mechanisms against H2O2-induced toxicity in PC12 cells.

The modulation of apoptotic pathways by p-hydroxy-5,6-dehydrokawain has not been extensively studied. Apoptosis, or programmed cell death, is a critical process involving a cascade of enzymes called caspases. Caspase 3 is a key executioner caspase in this process.

Research on other kavalactones has shown varied effects on apoptotic pathways. For instance, one study on the kavalactone yangonin (B192687) found that it induced autophagy and cell death in bladder cancer cells through the activation of caspase-8, but not caspase-3/7. nih.gov Conversely, another kavalactone, flavokawain A, was shown to induce apoptosis in bladder cancer cells through a pathway that does involve the activation of caspase-3. researchgate.net These findings suggest that the specific effects on caspase activation may differ between various kavalactones and may also be dependent on the cell type being studied. Therefore, while it is plausible that p-hydroxy-5,6-dehydrokawain could modulate apoptotic pathways, there is currently no direct evidence to confirm its specific effect on caspase 3 activation.

Antithrombotic and Antiplatelet Actions

Investigations into the parent compound, 5,6-dehydrokawain, have revealed significant antithrombotic and antiplatelet properties. These effects are crucial in the context of cardiovascular health, as platelet aggregation is a key event in thrombus formation.

Studies on 5,6-dehydrokawain have demonstrated its ability to inhibit the aggregation of rabbit platelets. nih.gov This inhibition was observed in a concentration-dependent manner when aggregation was induced by arachidonic acid and collagen. nih.gov The release of adenosine (B11128) triphosphate (ATP) from platelets, a key step in the amplification of the aggregation response, was also inhibited by 5,6-dehydrokawain. nih.gov

CompoundInducerEffect on Platelet AggregationEffect on ATP Release
5,6-DehydrokawainArachidonic AcidInhibitionInhibition
5,6-DehydrokawainCollagenInhibitionInhibition

This table summarizes the observed effects of 5,6-dehydrokawain on platelet function.

A key mechanism underlying the antiplatelet effect of 5,6-dehydrokawain is its ability to suppress the formation of Thromboxane (B8750289) B2 (TxB2). nih.gov TxB2 is a stable metabolite of Thromboxane A2 (TxA2), a potent promoter of platelet aggregation and vasoconstriction. wjgnet.comresearchgate.netnih.gov By inhibiting the synthesis of TxA2, as indicated by the reduced levels of TxB2, 5,6-dehydrokawain effectively dampens the signaling cascade that leads to platelet activation and aggregation. nih.govmdpi.com The antiplatelet action of 5,6-dehydrokawain is believed to be primarily due to this inhibition of thromboxane formation. nih.gov

CompoundEffect on TxB2 Formation
5,6-DehydrokawainSuppression

This table indicates the effect of 5,6-dehydrokawain on the production of Thromboxane B2.

Antifungal and Insecticidal Activities of Related Derivatives

Research into the biological activities of dihydro-5,6-dehydrokawain, a related derivative, has revealed significant antifungal and insecticidal properties. A study focused on synthesizing and evaluating derivatives of this compound to explore the correlation between their chemical structure and biological effects.

Antifungal Efficacy Against Plant Pathogenic Fungi (e.g., Corticium rolfsii, Pythium sp.)

The antifungal properties of dihydro-5,6-dehydrokawain derivatives were evaluated against plant pathogenic fungi. Among the synthesized compounds, certain phosphorus-containing derivatives demonstrated notable efficacy. Specifically, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate showed the most potent antifungal activity, achieving a 91% inhibition rate against Corticium rolfsii at a concentration of 100 ppm. nih.gov This suggests that the addition of specific chemical moieties can significantly enhance the compound's inherent antifungal potential.

Antifungal Activity of Dihydro-5,6-dehydrokawain Derivatives

Compound Concentration Target Fungus Inhibition Rate

Insecticidal Effects (e.g., Coptotermes formosanus)

The same group of synthesized derivatives was tested for insecticidal activity against the termite species Coptotermes formosanus. While the parent compound, dihydro-5,6-dehydrokawain, and its demethylated form exhibited poor insecticidal effects, the synthesized phosphorus derivatives showed varied levels of activity. The derivative dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate was found to be the most effective, demonstrating the strongest insecticidal activity. nih.gov The research indicated that derivatives with smaller molecular substituents tended to impart stronger activity.

Insecticidal Activity of Dihydro-5,6-dehydrokawain Derivatives

Compound Target Insect Activity Level
Dihydro-5,6-dehydrokawain Coptotermes formosanus Poor
4-hydroxy-6-(2-phenylethyl)-2H-pyran-2-one Coptotermes formosanus Poor
Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate Coptotermes formosanus Strongest
Diethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate Coptotermes formosanus Moderate (50%)

Antioxidant Properties

Kavalactones isolated from Alpinia zerumbet, including 5,6-dehydrokawain (DK) and dihydro-5,6-dehydrokawain (DDK), are recognized for possessing antioxidant properties. cabidigitallibrary.orgresearchgate.net

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

While related kavalactones are known to have antioxidant effects, specific quantitative data on the free radical scavenging activity of p-hydroxy-5,6-dehydrokawain from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays were not detailed in the reviewed scientific literature.

Antibacterial Activities

Extracts from Alpinia zerumbet, the plant source for this class of compounds, have been shown to possess antibacterial properties. cabidigitallibrary.org

Inhibition of Bacterial Growth (e.g., Listeria monocytogenes, Klebsiella pneumoniae)

Hydroethanolic extracts of Alpinia zerumbet rhizomes have demonstrated inhibitory effects against several bacteria, including Klebsiella pneumoniae. cabidigitallibrary.orgresearchgate.net However, specific studies detailing the direct inhibitory activity of isolated p-hydroxy-5,6-dehydrokawain against Listeria monocytogenes or Klebsiella pneumoniae are not available in the reviewed literature. The observed antibacterial effects are from a crude extract containing numerous compounds, and therefore cannot be attributed to a single molecule. cabidigitallibrary.orgresearchgate.net

Anti-hyperuricemia Activity

Hyperuricemia is a metabolic disorder characterized by abnormally high levels of uric acid in the blood. This condition can lead to the deposition of urate crystals in the joints and kidneys, resulting in gout and other health complications. One of the primary therapeutic strategies for managing hyperuricemia is the inhibition of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) metabolism pathway that is responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.

Xanthine Oxidase Inhibitory Effects

Following a comprehensive review of the available scientific literature, no studies have been identified that specifically investigate the xanthine oxidase inhibitory effects of p-hydroxy-5,6-dehydrokawain. Research into the biological activities of this particular compound is limited, and its potential role in the management of hyperuricemia has not been explored.

While some related compounds, such as other kavalactones and certain flavonoids found in botanicals, have been investigated for their potential to inhibit xanthine oxidase, these findings cannot be extrapolated to p-hydroxy-5,6-dehydrokawain. The specific structure of a compound is critical to its biological activity, and therefore, dedicated research is required to determine the effects of p-hydroxy-5,6-dehydrokawain on xanthine oxidase.

Consequently, there is no data available to populate a table on the xanthine oxidase inhibitory effects of p-hydroxy-5,6-dehydrokawain. Further pharmacological investigations are necessary to elucidate the potential anti-hyperuricemia activity of this compound.

Pharmacokinetics and Metabolism of P Hydroxy 5,6 Dehydrokawain

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME characteristics of p-hydroxy-5,6-dehydrokawain are intrinsically linked to the pharmacokinetics of its parent compounds.

The formation of p-hydroxy-5,6-dehydrokawain in biological systems is a result of key metabolic transformations of other kavalactones. The primary pathways include:

O-demethylation: This process is crucial in the metabolism of yangonin (B192687). The removal of a methyl group from the C-12 methoxyl group of yangonin leads directly to the formation of p-hydroxy-5,6-dehydrokawain. This reaction has been identified as the source of what is considered the predominant urinary metabolite of yangonin. nih.gov

Hydroxylation: This pathway is central to the metabolism of kawain. It involves the addition of a hydroxyl group to the aromatic ring of the kawain molecule. nih.govnih.gov Subsequent dehydration can also occur. Following the oral administration of kawain, p-hydroxy-5,6-dehydrokawain has been identified as one of the eight metabolites formed through processes that include hydroxylation and lactone ring-opening. nih.gov

These metabolic conversions are part of the body's phase I reactions, designed to transform lipophilic compounds into more water-soluble substances to facilitate excretion. nih.gov

Table 1: Metabolic Pathways Leading to p-Hydroxy-5,6-dehydrokawain

Precursor Kavalactone Metabolic Pathway Resulting Metabolite
Yangonin O-demethylation p-Hydroxy-5,6-dehydrokawain

P-hydroxy-5,6-dehydrokawain has been consistently identified in metabolic studies as a key biotransformation product of other major kavalactones.

Metabolite of Yangonin: Research has shown that following the administration of yangonin, three primary urinary metabolites are formed, all through O-demethylation. nih.gov Among these, p-hydroxy-5,6-dehydrokawain is the predominant metabolite. nih.gov

Metabolite of Kawain: Studies analyzing human serum and urine after kawain intake have successfully identified p-hydroxy-5,6-dehydrokawain as one of its metabolites. nih.govresearchgate.netnih.gov This indicates that the metabolic processing of kawain contributes to the body's pool of p-hydroxy-5,6-dehydrokawain.

Table 2: P-hydroxy-5,6-dehydrokawain as a Metabolite

Parent Kavalactone Finding
Yangonin Identified as the predominant urinary metabolite. nih.gov

The elimination of kavalactone metabolites, including p-hydroxy-5,6-dehydrokawain, primarily occurs through the kidneys. In animal models, approximately 50% to 75% of administered kavalactones are excreted in the urine, with about 15% eliminated via bile. nih.govresearchgate.netnih.gov

To enhance their water solubility and facilitate urinary excretion, these hydroxylated metabolites undergo phase II conjugation reactions. The most common forms of conjugation are with glucuronic acid and sulfate (B86663). nih.govresearchgate.netnih.gov Studies have confirmed that kavalactone metabolites are excreted as glucuronide and sulfate conjugates. fda.gov Specifically for a closely related metabolite, it was shown to be partly conjugated as a glucuronide or sulfate before excretion. gtfch.org This process is essential for the detoxification and clearance of these compounds from the body.

Enzymatic Biotransformation

The metabolic conversion of kavalactones into their various metabolites, including p-hydroxy-5,6-dehydrokawain, is mediated by specific enzyme systems.

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the phase I metabolism of kavalactones. nih.gov These enzymes catalyze the oxidative reactions, including the hydroxylation and demethylation necessary for the formation of p-hydroxy-5,6-dehydrokawain.

While the specific CYP isozymes responsible for the O-demethylation of yangonin have not been fully elucidated in the available literature, studies on the metabolism of kawain have implicated CYP2C19 as a primary enzyme in its hydroxylation. scholarlyreview.org Given the structural similarities among kavalactones, it is plausible that CYP2C family enzymes, and potentially others like CYP3A4, are involved in the biotransformation of yangonin and kawain into p-hydroxy-5,6-dehydrokawain.

Kavalactones have demonstrated the potential to interact with the cytochrome P450 system, which can lead to clinically significant herb-drug interactions. nih.gov Several kavalactones have been shown to inhibit various CYP isozymes.

CYP Inhibition: In vitro studies have shown that kavalactones such as methysticin, dihydromethysticin (B1670609), and desmethoxyyangonin (B154216) can inhibit CYP2C9 and CYP2C19. doi.org Other research indicates that kawain, dihydrokawain, methysticin, and dihydromethysticin can inhibit CYP3A4. nih.gov

This inhibition of metabolic enzymes can slow down the clearance of other drugs metabolized by the same pathways, potentially leading to elevated plasma concentrations and toxicity. There is currently no specific data available on whether p-hydroxy-5,6-dehydrokawain itself acts as an inhibitor or inducer of CYP enzymes. The focus of research has been on the parent kavalactones found in kava (B3030397) extracts.

Bioavailability and Tissue Distribution of p-Hydroxy-5,6-dehydrokawain

The pharmacokinetic profile of p-hydroxy-5,6-dehydrokawain is intrinsically linked to the absorption, distribution, metabolism, and excretion of its precursor, kavain (B167398). Currently, direct studies determining the specific bioavailability and tissue distribution of p-hydroxy-5,6-dehydrokawain are not extensively available in scientific literature. However, a comprehensive understanding can be inferred from the pharmacokinetics of kavain, from which p-hydroxy-5,6-dehydrokawain is a known metabolite found in human serum and urine. doi.orgresearchgate.net

Kavain, a primary kavalactone, exhibits rapid absorption and distribution following oral administration. nih.govnih.gov In animal models, the oral bioavailability of kavain has been established, providing a foundational understanding of the systemic exposure that precedes the metabolic formation of p-hydroxy-5,6-dehydrokawain.

Detailed Research Findings

Studies in male F344 rats have shown that kavain is well-absorbed from the gastrointestinal tract. nih.gov Following a single oral dose, the mean oral bioavailability of kavain was determined to be approximately 50%. nih.gov This indicates that a significant portion of orally administered kavain reaches the systemic circulation, where it can then be metabolized.

Once absorbed, kavain is distributed to various tissues. nih.gov Research indicates that kavain does not preferentially accumulate in any single tissue, suggesting a broad distribution throughout the body. nih.gov However, analysis of tissue concentrations in rats after administration of pure kavain revealed that the highest concentrations were found in the kidneys and liver. researchgate.net This is significant as the liver is a primary site of drug metabolism, where the conversion of kavain to its metabolites, including p-hydroxy-5,6-dehydrokawain, is likely to occur.

Furthermore, studies in mice have demonstrated the ability of kavalactones, including kavain, to cross the blood-brain barrier. nih.gov After intraperitoneal administration, kavain reached peak concentrations in the brain within 5 minutes, indicating rapid central nervous system penetration. nih.govnih.gov The maximum concentration of kavain in wet brain tissue was recorded at 29.3 ng/mg. nih.gov This suggests that metabolites of kavain, such as p-hydroxy-5,6-dehydrokawain, could also potentially be distributed to the brain.

While quantitative data for p-hydroxy-5,6-dehydrokawain in various tissues is not yet available, the presence of other kavain metabolites has been quantified in serum. For instance, after a single oral dose of 800 mg of kavain in humans, serum concentrations of p-hydroxykavain ranged from 300 ng/ml to 125 ng/ml between 1 and 4 hours after uptake. researchgate.net During the same period, the parent compound kavain was present at concentrations of 40 to 10 ng/ml. researchgate.net Another metabolite, 5,6-dehydrokavain, was found in serum at concentrations between 50 and 30 ng/ml. researchgate.net These findings support the systemic availability of kavain metabolites following oral administration of the parent compound.

The following tables summarize the available pharmacokinetic data for kavain, which serves as a crucial indicator for the potential bioavailability and distribution of its metabolite, p-hydroxy-5,6-dehydrokawain.

Table 1: Oral Bioavailability of Kavain in Rats

ParameterValue
Mean Oral Bioavailability ~50%
Data derived from studies in male F344 rats. nih.gov

Table 2: Peak Plasma Concentration and Time to Peak of Kavain in Rats

ParameterValue
Maximum Plasma Concentration (Cmax) 2.6 ± 0.2 µg/mL
Time to Maximum Plasma Concentration (Tmax) 0.88 hours
Following a single oral dose of 100 mg/kg. doi.orgnih.gov

Table 3: Tissue Distribution of Kavain in Animal Models

TissueConcentrationSpecies
Kidneys 2370-3150 ng-Eq/gRat
Liver 2370-3150 ng-Eq/gRat
Brain (wet tissue) 29.3 ng/mgMouse
Concentrations in kidneys and liver are from rats administered pure kavain. researchgate.net Brain concentration is the maximum observed in mice after intraperitoneal administration. nih.gov

Table 4: Serum Concentrations of Kavain and its Metabolites in Humans

CompoundConcentration Range (1-4 hours post-dose)
Kavain 10 - 40 ng/mL
p-Hydroxykavain 125 - 300 ng/mL
5,6-dehydrokawain 30 - 50 ng/mL
Following a single oral dose of 800 mg of kavain. researchgate.net

Analytical Methods for P Hydroxy 5,6 Dehydrokawain

Chromatographic Techniques

Chromatography is fundamental to isolating p-hydroxy-5,6-dehydrokawain from complex biological matrices or herbal extracts. The choice of technique depends on the analytical goal, whether it is for identification, quantification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of kavalactones and their metabolites due to its high resolution, reproducibility, and suitability for quantifying compounds in complex mixtures. nih.gov Reversed-phase HPLC is particularly effective and is widely applied in both academic and industrial settings for the chemical characterization of kava (B3030397) products. nih.govsquarespace.comnih.gov

HPLC methods are used to quantify the six major kavalactones and can be adapted to identify and measure their metabolites, including p-hydroxy-5,6-dehydrokawain, in biological samples like urine and plasma. researchgate.netnih.gov The technique's ability to operate at ambient temperature avoids the thermal degradation that can occur with other methods, which is crucial for the accurate analysis of certain kavalactones. nih.govdigitellinc.com Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC, has also been employed for the analysis of kava varieties, offering even greater resolution and faster analysis times. fao.org Certificates of analysis for p-hydroxy-5,6-dehydrokawain standards often confirm purity using HPLC. molnova.commolnova.cneasechem.com

Table 1: Typical HPLC System Parameters for Kavalactone Analysis

Parameter Description
Column Reversed-phase columns, such as C18, are commonly used.
Mobile Phase A gradient or isocratic system of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection UV detection is standard, with wavelengths typically set around 240 nm and 355 nm to detect different kavalactones and related compounds. fao.org

| Application | Separation and quantification of kavalactones and their metabolites in herbal extracts and biological fluids. |

Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the qualitative analysis of kavalactones. kennesaw.edukennesaw.edu GC-MS has been instrumental in metabolic studies, leading to the identification of p-hydroxy-5,6-dehydrokawain as a urinary metabolite of yangonin (B192687). researchgate.netnih.govresearchgate.net The technique separates volatile compounds, and the mass spectrometer provides mass-to-charge ratio data that aids in identifying the individual components. kennesaw.edu

However, GC analysis has limitations for certain kavalactones. The high temperatures required for the injection port can cause thermal degradation of heat-sensitive compounds like methysticin. squarespace.comnih.gov This can lead to inaccurate quantification or misidentification. Despite this, GC-MS remains a valuable method for identifying a wide range of kavalactones and their metabolites that are thermally stable. digitellinc.com

Table 2: Example GC Retention Times for Major Kavalactones

Compound Typical Retention Time (minutes)
Dihydrokavain (DHK) 14.3 - 15.2
Kavain (B167398) 15.7 - 17.2
Dihydromethysticin (B1670609) (DHM) 19.8 - 23.7
Yangonin 21.3 - 26.3
Methysticin 21.6 - 26.9

Note: Retention times are system-dependent and can vary. Data adapted from a specific study for illustrative purposes. kennesaw.edu

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method used for the qualitative analysis and separation of kavalactones. nih.govsquarespace.com It is often used for initial screening and to monitor the progress of chemical reactions or metabolic processes. For instance, TLC has been used to track the microbial metabolism of yangonin, allowing for the visualization of the formation of more polar metabolites. koreascience.kr

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity and is used for creating chemical fingerprints of kava extracts to identify specific varieties or confirm product identity based on their kavalactone profiles. fao.orgoup.com

Table 3: Example TLC System for Kavalactone Separation

Component Description
Stationary Phase Silica gel F254 coated plates. koreascience.krptfarm.pl
Mobile Phase A mixture of non-polar and polar solvents, such as hexane-dioxane-butyl acetate-ammonia. ptfarm.pl
Visualization UV light at 254 nm and 366 nm. oup.com

| Application | Qualitative identification and fingerprinting of kavalactones in extracts. oup.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of compounds. For novel or isolated metabolites like p-hydroxy-5,6-dehydrokawain, these techniques provide definitive evidence of their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. koreascience.kr

Table 4: Role of Different NMR Experiments in Structural Elucidation

NMR Experiment Information Provided
¹H NMR Identifies the chemical environment and connectivity of protons.
¹³C NMR Identifies the number and type of carbon atoms in the molecule.

Mass Spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. When coupled with chromatographic techniques (LC-MS and GC-MS), it is a highly sensitive method for both identifying and quantifying compounds. squarespace.com

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively large and non-volatile molecules, making it ideal for studying kavalactone metabolites. koreascience.kr High-Resolution Mass Spectrometry (HRESIMS) can determine the molecular formula of a compound by measuring its mass with extremely high precision. koreascience.kr MS/MS, or tandem mass spectrometry, involves multiple stages of mass analysis and is used to determine the fragmentation patterns of a molecule, which provides further structural information and aids in the identification of metabolites in complex mixtures. researchgate.net

Table 5: Information from Mass Spectrometry Techniques

MS Technique Primary Information Obtained
MS Molecular weight of the compound.
HRESIMS High-precision mass measurement to determine the exact molecular formula. koreascience.kr
MS/MS Fragmentation patterns that provide structural details and aid in confident identification. researchgate.net

| ESI-MS | Enables the analysis of polar and non-volatile metabolites from a liquid phase. koreascience.kr |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While specific IR spectral data for p-hydroxy-5,6-dehydrokawain is not extensively detailed in publicly available literature, the structure of the closely related kavalactone, dihydro-5,6-dehydrokavain (DDK), has been assessed and confirmed using IR spectroscopy, among other methods. nih.gov

Based on the chemical structure of p-hydroxy-5,6-dehydrokawain, which includes a phenolic hydroxyl group, an α,β-unsaturated lactone, a methoxy (B1213986) group, and aromatic rings, its IR spectrum is expected to exhibit several characteristic absorption bands. The stretching vibration of the phenolic hydroxyl (O-H) group typically appears as a broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone is expected in the 1720-1700 cm⁻¹ region. Other significant peaks would include C=C stretching from the aromatic ring and the pyrone ring, and C-O stretching from the methoxy and lactone groups.

Table 1: Expected IR Absorption Bands for p-Hydroxy-5,6-dehydrokawain

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching, H-bonded 3500 - 3200 (broad)
Aromatic C-H Stretching 3100 - 3000
Lactone C=O Stretching 1720 - 1700
C=C (Aromatic & Pyrones) Stretching 1650 - 1450

X-ray Diffraction

As of this writing, specific X-ray diffraction data or a solved crystal structure for p-hydroxy-5,6-dehydrokawain has not been reported in the reviewed scientific literature. Such a study would be necessary to definitively characterize its solid-state structure and crystalline packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. P-hydroxy-5,6-dehydrokawain possesses an extended conjugated system, making it well-suited for UV-Vis analysis.

Table 2: Expected UV-Vis Absorption Regions for p-Hydroxy-5,6-dehydrokawain

Compound Class Chromophore System Characteristic Absorption Regions (λmax)
Kavalactones Substituted α-pyrone, conjugated systems ~240 nm, ~355 nm nih.gov

Extraction and Purification Procedures from Natural Sources

P-hydroxy-5,6-dehydrokawain is a naturally occurring α-pyrone that has been successfully isolated from plant sources. rsc.org Scientific literature reports its isolation from Alpinia blepharocalyx. rsc.org The general procedure for obtaining this and related kavalactones from plant matrices, such as those from the Alpinia genus or from Piper methysticum (kava), involves an initial solvent extraction to create a crude extract, followed by one or more chromatographic steps to separate and purify the target compound. nih.govsquarespace.com

Solvent Extraction Efficacy

The choice of solvent is a critical factor that determines the yield and composition of the crude extract. The efficacy of different solvents for extracting kavalactones has been systematically studied, primarily using ground roots of Piper methysticum. In one comprehensive study, six solvents were compared: acetone (B3395972), water, chloroform, hexane (B92381), methanol, and ethanol (B145695). squarespace.comnih.gov

The results indicated that acetone was the most effective solvent for maximizing the total yield of kavalactones, followed by water and chloroform. squarespace.comresearchgate.net Hexane, methanol, and ethanol were found to be less effective. nih.gov The quantity of individual kavalactones also varied significantly with the solvent used. squarespace.com For instance, in the extraction of Dihydro-5,6-dehydrokavain (DDK), a structurally similar kavalactone, acetone yielded the highest concentration at 27.1 mg/g of extract, while ethanol and hexane yielded much lower amounts. squarespace.com In studies on Alpinia zerumbet, hexane extraction of fresh rhizomes that were previously boiled in water was shown to produce high yields of DDK, up to 424 mg/g. nih.gov

Table 3: Yield of Kavalactones from Piper methysticum Root Using Different Solvents (mg/g of extract)

Kavalactone Water Acetone Chloroform Methanol Ethanol Hexane
Dihydromethysticin 31.5 51.9 18.9 5.4 3.2 3.6
7,8-Dihydrokavain 3.8 55.1 23.0 18.6 9.4 10.1
Kavain 36.9 41.5 14.7 6.9 3.3 4.7
Desmethoxyyangonin (B154216) 6.7 21.0 7.6 4.3 2.1 2.7
Yangonin 6.8 84.1 22.9 5.7 2.4 2.1
Dihydro-5,6-dehydrokavain 22.9 27.1 4.7 4.7 2.1 1.9
Methysticin 0.0 5.5 14.4 0.0 0.0 1.2
Total Kavalactones 108.6 286.2 106.2 45.6 22.5 26.3

Data sourced from Xuan et al., 2008. squarespace.com

Chromatographic Separation Techniques

Following solvent extraction, chromatographic techniques are essential for the separation and purification of p-hydroxy-5,6-dehydrokawain from the complex mixture of compounds in the crude extract. Various chromatographic methods have been successfully applied to the analysis and isolation of kavalactones. nih.govsquarespace.com

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both analytical quantification and preparative isolation. researchgate.net Reversed-phase (RP-HPLC) is generally preferred for its reproducibility and high resolution. nih.govresearchgate.net Common stationary phases include C18 columns (e.g., Agilent Poroshell C18) and HSS T3 columns, which can achieve complete separation of major kavalactones. nih.govmdpi.com Mobile phases are often based on gradient systems of water and an organic solvent like methanol or acetonitrile. nih.gov

Gas Chromatography (GC) has also been used for kavalactone analysis, though it has limitations. High temperatures in the GC injection port can cause the decomposition of certain kavalactones, such as methysticin, which can complicate quantitative analysis. nih.govsquarespace.com Other techniques that have been employed for the separation and identification of this class of compounds include column chromatography, supercritical fluid chromatography, and micellar electrokinetic chromatography. nih.govtandfonline.com

Table 4: Chromatographic Techniques for Kavalactone Separation

Technique Stationary Phase / Column Mobile Phase / Conditions Reference
HPLC Nucleosil 100-5 n-hexane–dioxane (85:15) squarespace.com
RP-HPLC Agilent Poroshell C18 Gradient separation nih.gov
UHPLC Acquity HSS T3 (1.8 µm) Gradient separation at 60 °C mdpi.com

Table 5: Mentioned Chemical Compounds

Compound Name
p-Hydroxy-5,6-dehydrokawain
Dihydro-5,6-dehydrokavain (DDK)
Dihydromethysticin
7,8-Dihydrokavain
Kavain
Methysticin
Desmethoxyyangonin
Yangonin
Acetone
Chloroform
Ethanol
Ethyl Acetate
Hexane
Methanol
n-Butanol
n-hexane-dioxane

Toxicological Considerations and Safety Assessment Limited to General Mechanisms and Implications, Excluding Dosage

Mechanistic Insights into Kavalactone Toxicity

The toxicity of kavalactones is complex and not fully elucidated, but research points to at least two primary mechanisms that may contribute to kava-induced hepatotoxicity. nih.gov One significant mechanism involves the interaction of kavalactones with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) isozymes. nih.govmdpi.com Kavalactones have been shown to inhibit several CYP isozymes, which can disrupt the metabolism of other concurrently administered drugs, potentially elevating their plasma levels to toxic concentrations. nih.gov This inhibition of metabolic enzymes is considered a key factor in kava-mediated adverse drug reactions. nih.gov

A second proposed mechanism is the formation of reactive, or "activated," metabolites during the metabolic processing of kavalactones in the liver. nih.gov These reactive metabolites can lead to cellular damage. Additionally, some research suggests that inflammation may play a role in kava-related hepatotoxicity, possibly through the activation of liver macrophages known as Kupffer cells by kava (B3030397) metabolites. nih.gov Another compound found in kava root, flavokavain B, has been shown to induce hepatocellular toxicity through pathways involving oxidative stress and apoptosis (programmed cell death). nih.gov

Relationship to Kava-Associated Hepatotoxicity (General Mechanisms)

Cases of severe liver damage, including hepatitis, cirrhosis, and liver failure, have been reported in Europe and the United States in individuals consuming kava products. cdc.govfda.gov While the exact cause remains a subject of investigation, the metabolic fate of kavalactones is a central focus of research into kava-associated hepatotoxicity.

The biotransformation of kavalactones in the body can lead to the generation of chemically reactive molecules. p-Hydroxy-5,6-dehydrokawain has been identified as a urinary metabolite of the kavalactone kavain (B167398). nih.gov The metabolic pathways for kavalactones primarily involve hydroxylation, demethylation, and the opening of the lactone ring structure. nih.gov

For instance, the metabolism of kavain can produce metabolites such as p-hydroxykavain and p-hydroxy-5,6-dehydrokawain. nih.gov The formation of such metabolites is significant because the introduction of certain chemical groups can create electrophilic centers in the molecule, making them more likely to react with cellular components. Another reactive metabolite, 6-phenyl-3-hexen-2-one (B13599704) (6-PHO), has been suggested to be formed, which could contribute to toxicity. fda.gov

Parent KavalactoneIdentified MetaboliteMetabolic ProcessSignificance
Kavainp-Hydroxy-5,6-dehydrokawainHydroxylationA urinary metabolite found in humans. nih.gov
Yangonin (B192687)p-Hydroxy-5,6-dehydrokawainO-demethylationIdentified as a predominant urinary metabolite. nih.gov
Methysticin / 7,8-dihydromethysticinQuinone metabolitesHydroxylationFormation of electrophilic species. nih.gov

A critical aspect of metabolite-driven toxicity is the potential for these activated molecules to interact with vital cellular macromolecules. The structure of some kavalactone metabolites makes them susceptible to a chemical process known as the Michael reaction, where they can form covalent bonds with nucleophiles like the thiol group in glutathione (B108866) (GSH). nih.gov Glutathione is a major antioxidant in the body, and its depletion by reactive metabolites can leave cells vulnerable to oxidative damage. nih.gov

The formation of metabolites like 6-PHO is particularly concerning because they could conjugate with other biological nucleophiles, including protein thiols or DNA bases. fda.govresearchgate.net Such interactions can have significant consequences:

Interaction with Protein Thiols: Covalent binding to proteins can alter their structure and function, potentially disrupting critical enzymatic and metabolic activities within the cell. fda.govresearchgate.net

Interaction with DNA Bases: The alkylation of DNA by reactive metabolites can lead to genetic damage, a process known as genotoxicity. fda.govresearchgate.net

Future Research Directions and Therapeutic Potential

Elucidation of Detailed Molecular Mechanisms for Observed Biological Activities

While initial research has identified several biological effects of P-HYDROXY-5,6-DEHYDROKAWAIN, a deeper understanding of its molecular pathways is a primary objective for future studies. The compound is a reversible inhibitor of monoamine oxidase B (MAO-B), an activity that likely contributes to an increase in dopamine (B1211576) levels in the brain's nucleus accumbens. wikipedia.orgnih.gov This mechanism is thought to be responsible for the attention-promoting effects associated with kava (B3030397). wikipedia.orgnih.gov Further research is needed to fully characterize this interaction and its potential therapeutic significance for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov

Unlike many other major kavalactones, P-HYDROXY-5,6-DEHYDROKAWAIN does not appear to act as a positive allosteric modulator of GABAA receptors. wikipedia.orgnih.gov This distinction is critical, as it suggests a different neurological profile and warrants further investigation to identify its specific central nervous system targets.

In the context of bone health, P-HYDROXY-5,6-DEHYDROKAWAIN has been found to promote the differentiation of osteoblastic cells. nih.govnih.gov Studies have shown that it increases alkaline phosphatase activity and matrix mineralization. nih.gov The molecular mechanism involves the significant upregulation of gene expression for runt-related transcription factor 2 (Runx2) and osterix, which are crucial transcription factors in early osteoblast differentiation. nih.govnih.gov This osteogenic activity appears to be mediated by the bone morphogenetic protein (BMP) and the activation of p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov

Additionally, preliminary studies suggest the compound may have anti-diabetic properties by modulating AMP-activated protein kinase (AMPK) target genes, which could improve glycaemic control. researchgate.net It also exhibits anti-inflammatory and hepatoprotective effects by inhibiting immune cell activation in certain contexts. wikipedia.orgnih.gov Future research must focus on detailed pathway analysis for each of these observed activities to validate these mechanisms and identify precise molecular targets.

Further Development of P-HYDROXY-5,6-DEHYDROKAWAIN Analogs for Specific Therapeutic Applications

The core structure of P-HYDROXY-5,6-DEHYDROKAWAIN serves as a promising scaffold for the synthesis of novel therapeutic agents. nih.govmdpi.com Researchers have begun to synthesize and evaluate a series of analogs to enhance potency and target specificity for various applications. nih.govnih.gov

Structure-activity relationship (SAR) studies have been particularly fruitful in the development of anti-osteoporosis agents. nih.gov Research into analogs of 5,6-dehydrokawain revealed that alkylation at the para or meta position of the compound's aromatic ring promotes osteogenic activity. nih.gov Specific analogs demonstrated the ability to not only increase bone formation activity but also inhibit osteoclast differentiation, making them potential lead compounds for anti-osteoporosis drugs. nih.gov

Analog CompoundObserved Biological ActivityKey FindingsReference
(E)-6-(4-Ethylstyryl)-4-methoxy-2H-pyran-2-oneOsteogenic and Anti-osteoclastogenicSignificantly up-regulated Runx2 and Osterix mRNA expression; inhibited RANKL-induced osteoclast differentiation. nih.gov
(E)-6-(4-Butylstyryl)-4-methoxy-2H-pyran-2-oneOsteogenic and Anti-osteoclastogenicSignificantly up-regulated Runx2 and Osterix mRNA expression; inhibited RANKL-induced osteoclast differentiation. nih.gov

In another therapeutic area, synthetic analogs have shown enhanced anthelmintic (anti-parasitic worm) activity. nih.gov Compared to the parent compound desmethoxyyangonin (B154216), analogs with 4-trifluoromethoxy, 4-difluoromethoxy, and 4-phenoxy substitutions on the pendant aryl ring exhibited significantly greater potency against the larvae of Haemonchus contortus. nih.gov These findings confirm the kavalactone scaffold as a promising chemotype for developing new anthelmintics. nih.gov Furthermore, derivatives of the related compound dihydro-5,6-dehydrokawain have been synthesized and tested, showing potent antifungal and insecticidal properties. nih.gov Future work should focus on optimizing these analogs to improve their efficacy and pharmacokinetic profiles for targeted therapeutic uses.

Investigation of Synergistic Effects with Other Bioactive Compounds

One study demonstrated that the ability of desmethoxyyangonin and another kavalactone, dihydromethysticin (B1670609), to induce the metabolic enzyme CYP3A23 was additively or synergistically enhanced by other kavalactones present in the mixture. nih.gov This suggests that the bioactivity of P-HYDROXY-5,6-DEHYDROKAWAIN may be amplified in the presence of its natural chemical counterparts. nih.gov

In the context of oncology, P-HYDROXY-5,6-DEHYDROKAWAIN (referred to as 5,6-dehydrokawain) has been identified as an inducer of autophagic death in bladder cancer cells. nih.gov This mechanism is crucial for certain types of programmed cell death and suggests that the compound could be used to sensitize cancer cells to other chemotherapeutic agents. nih.gov For instance, the related kavalactone yangonin (B192687) was shown to enhance the growth-inhibitory effects of docetaxel (B913) and flavokawain A in bladder cancer models. nih.gov Future research should explore combination therapies pairing P-HYDROXY-5,6-DEHYDROKAWAIN with existing anticancer drugs to investigate potential synergistic efficacy. Further studies are needed to determine if there are significant synergistic or antagonistic effects between flavokawains and kavalactones. oaepublish.com

Translational Research and Clinical Implications

The preclinical findings for P-HYDROXY-5,6-DEHYDROKAWAIN and its analogs point toward several promising avenues for translational research and clinical application. The dual-action mechanism of promoting bone formation while inhibiting bone resorption makes its analogs strong candidates for the development of novel treatments for osteoporosis and other bone-related diseases. nih.gov

The compound's role as a MAO-B inhibitor and its potential to modulate dopamine levels suggest clinical potential for neurological and psychiatric conditions. nih.govnih.gov This could include not only neurodegenerative diseases but also disorders related to attention and cognitive function. wikipedia.orgnih.gov

The development of potent anthelmintic analogs presents an opportunity to address parasitic infections, a significant global health concern. nih.gov Given the rise of resistance to existing anthelmintic drugs, the novel scaffold offered by kavalactones is of particular importance. mdpi.com

While the therapeutic potential is significant, moving from preclinical models to clinical application requires rigorous investigation. To date, most clinical trials have focused on whole kava extracts rather than isolated compounds. nih.gov Future translational research must include pharmacokinetic studies of purified P-HYDROXY-5,6-DEHYDROKAWAIN and its optimized analogs. Subsequently, well-designed clinical trials will be essential to establish the efficacy and safety of these compounds for specific human diseases.

Q & A

Q. What are the recommended methodologies for isolating and purifying P-hydroxy-5,6-dehydrokawain from natural sources?

P-Hydroxy-5,6-dehydrokawain is typically extracted from plants like Alpinia mutica Roxb. or Ligusticum chuanxiong (Sichuan lovage). A validated protocol involves:

  • Extraction : Use chloroform or ethyl acetate as solvents for initial crude extraction .
  • Purification : Fractionate the crude extract via column chromatography with mobile phases like petroleum ether and ethyl acetate. Monitor fractions using TLC under UV light or after spraying with 10% H₂SO₄ and heating .
  • Characterization : Confirm purity via spectroscopic techniques (¹H NMR, ¹³C NMR) and mass spectrometry (DIMS). For example, the DIMS spectrum of 5,6-dehydrokawain shows a molecular ion peak at m/z 244.243 .

Q. How can researchers verify the structural identity of synthesized or isolated P-hydroxy-5,6-dehydrokawain?

  • Spectroscopic analysis : Compare ¹H NMR data (e.g., aromatic proton signals at δ 6.5–7.5 ppm) and ¹³C NMR peaks (e.g., lactone carbonyl at ~170 ppm) with published spectra .
  • Chromatographic cross-validation : Use HPLC or GC-MS with reference standards. Ensure retention times and fragmentation patterns align with literature .
  • Elemental analysis : Confirm molecular formula (C₁₄H₁₂O₄) via combustion analysis or high-resolution mass spectrometry .

Q. What are the key physicochemical properties of P-hydroxy-5,6-dehydrokawain relevant to experimental design?

  • Solubility : Limited aqueous solubility; dissolve in DMSO or ethanol for in vitro assays. Prepare stock solutions at 1–10 mM and store at -20°C .
  • Stability : Degrades under prolonged light exposure. Store in inert atmospheres at -20°C for ≤12 months .
  • Melting point : ~77–79°C (varies slightly with purity) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the estrogenic activity of P-hydroxy-5,6-dehydrokawain across species?

  • Model selection : The compound shows estrogenic effects in swine (e.g., mammary development) but not necessarily in humans. Use species-specific receptor-binding assays (e.g., ERα/β luciferase reporter systems) to test cross-reactivity .
  • Dose-response analysis : Conduct in vivo studies with graded doses (e.g., 0.1–100 mg/kg) to identify thresholds for biological activity. Compare pharmacokinetic profiles across models .
  • Metabolite profiling : Test if species-specific metabolism (e.g., hydroxylation or glucuronidation) alters bioactivity .

Q. What experimental models are suitable for studying the angiogenic effects of P-hydroxy-5,6-dehydrokawain?

  • In vitro : Use human umbilical vein endothelial cells (HUVECs) or aortic endothelial cells (HAECs) to assess tube formation, migration, and VEGF expression via scratch assays or Matrigel-based models .
  • In vivo : Employ zebrafish embryo models or murine Matrigel plug assays. Monitor vascular density via fluorescence microscopy or histological staining (e.g., CD31) .
  • Mechanistic studies : Combine RNA-seq and Western blotting to evaluate signaling pathways (e.g., PI3K/Akt, MAPK) .

Q. How can researchers address discrepancies in reported anti-inflammatory vs. pro-oxidant effects of P-hydroxy-5,6-dehydrokawain?

  • Context-dependent assays : Test the compound under varying oxidative conditions (e.g., H₂O₂-induced vs. LPS-induced inflammation). Use RAW264.7 macrophages for NO production assays and HepG2 cells for ROS quantification .
  • Dual-activity analysis : Apply dose-escalation studies (0.1–50 μM) to identify concentration thresholds where anti-inflammatory effects dominate over pro-oxidant activity .
  • Synergistic studies : Combine with antioxidants (e.g., NAC) to isolate anti-inflammatory mechanisms .

Q. What strategies optimize the stability of P-hydroxy-5,6-dehydrokawain in long-term pharmacological studies?

  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .
  • Storage : Lyophilize under inert gas (N₂ or Ar) and store at -80°C in amber vials to prevent photodegradation .
  • Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products (e.g., lactone ring hydrolysis) .

Methodological Considerations

  • Data validation : Adhere to IUPAC guidelines for reporting solubility, purity, and spectroscopic data .
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Use GraphPad Prism or R for dose-response curve fitting .
  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, column packing material) in supplemental information per journal standards .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.